molecular formula C18H13NO5 B11383381 methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate

methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate

Cat. No.: B11383381
M. Wt: 323.3 g/mol
InChI Key: SFTZFFHJSQWSRV-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate is a synthetic coumarin derivative designed for advanced chemical and pharmacological research. Coumarins are a significant class of lactones, well-known as versatile scaffolds in medicinal chemistry and material science . This specific molecule features a coumarin core (the 4-oxo-4H-chromen-2-yl group) linked via a carboxamide bridge to a methyl benzoate unit. This structure incorporates key pharmacophoric elements: the aromatic rings enable hydrophobic and π-interactions, while the lactone and amide carbonyls serve as hydrogen-bond acceptors, which are critical for interactions with biological targets like enzymes . Primary Research Applications and Value: Researchers value this compound for its potential in developing new antimicrobial agents . Coumarin derivatives have demonstrated broad inhibitory properties against pathogenic bacteria, with the substituents at key positions on the coumarin ring being crucial for this activity . It also serves as a key intermediate in the synthesis of complex heterocyclic systems for drug discovery efforts, including the development of anticancer and antileishmaniasis agents . Furthermore, due to the intrinsic fluorescence of the coumarin core, this compound is of interest in materials science for the design of small-molecule fluorescent chemosensors and molecular probes . Handling and Usage: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate safety protocols in a laboratory setting.

Properties

Molecular Formula

C18H13NO5

Molecular Weight

323.3 g/mol

IUPAC Name

methyl 2-[(4-oxochromene-2-carbonyl)amino]benzoate

InChI

InChI=1S/C18H13NO5/c1-23-18(22)11-6-2-4-8-13(11)19-17(21)16-10-14(20)12-7-3-5-9-15(12)24-16/h2-10H,1H3,(H,19,21)

InChI Key

SFTZFFHJSQWSRV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=O)C3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Acid Chloride-Mediated Amidation

A widely reported method involves converting 4-oxo-4H-chromene-2-carboxylic acid into its reactive acid chloride intermediate, followed by coupling with methyl 2-aminobenzoate. In a representative procedure, thionyl chloride (SOCl₂) was used to generate the acid chloride under reflux conditions in dichloromethane (DCM). The intermediate was then reacted with methyl 2-aminobenzoate in the presence of triethylamine (TEA) as a base, yielding the target amide in 84% after silica gel chromatography.

Key Conditions

  • Reagents : SOCl₂ (2 equiv), TEA (2 equiv), DCM solvent.

  • Temperature : Reflux (40°C for acid chloride formation), room temperature for coupling.

  • Purification : Silica gel chromatography (ethyl acetate/hexane gradient).

This method leverages the high reactivity of acid chlorides but requires careful handling of corrosive reagents. Side products, such as ester hydrolysis byproducts, were minimized by maintaining anhydrous conditions.

Coupling Agents for Direct Amide Bond Formation

Alternative approaches employ coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid. For example, a protocol adapted from quinoline-3-carboxamide syntheses utilized HATU (1.2 equiv) and DMAP (4-Dimethylaminopyridine, 0.1 equiv) in DMF, achieving 75–80% yields after 12 hours at room temperature.

Advantages :

  • Avoids hazardous SOCl₂.

  • Compatible with acid-sensitive substrates.

Limitations :

  • Higher cost of coupling agents.

  • Requires rigorous removal of DMAP during purification.

Microwave-Assisted Synthesis

Microwave irradiation has been explored to accelerate reaction kinetics. In a related chromenone synthesis, microwave heating at 100°C reduced reaction times from hours to minutes. Applying this to this compound, a mixture of 4-oxo-4H-chromene-2-carboxylic acid, methyl 2-aminobenzoate, and HATU in DMF was irradiated at 100°C for 10 minutes , yielding 82% product after reverse-phase HPLC purification.

Optimization Insights :

  • Residence Time : 10 minutes sufficient for complete conversion.

  • Solvent : DMF preferred for microwave absorption.

Substrate Modification and Protecting Group Strategies

Protection of the 4-Oxo Group

The 4-oxo group in chromene derivatives is susceptible to nucleophilic attack, necessitating protection during synthesis. A common strategy involves converting the ketone to a methoxyimine derivative. For instance, treatment with O-methylhydroxylamine hydrochloride in pyridine at 60°C provided stable protection, enabling subsequent amide coupling without side reactions.

Deprotection :

  • Post-coupling, the methoxyimine was cleaved using HCl in ethanol, restoring the 4-oxo functionality.

Methyl Ester Stability

The methyl ester in methyl 2-aminobenzoate is prone to hydrolysis under acidic or basic conditions. Studies demonstrated that using TMS-diazomethane for esterification preserved the methyl group during coupling. For example, methylating the free acid with TMS-diazomethane in toluene/methanol at 25°C for 16 hours achieved >90% ester stability .

Analytical and Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

1H NMR data for the target compound (DMSO-d6) aligns with analogous structures:

  • δ 12.20 ppm : Singlet for the amide NH.

  • δ 8.26 ppm : Singlet for the chromenone C3-H.

  • δ 3.89 ppm : Singlet for the methyl ester (3H).

High-Resolution Mass Spectrometry (HRMS)

HRMS-ESI analysis confirmed the molecular ion [M + H]+ at m/z 323.3 (calculated for C18H13NO5), consistent with the molecular formula.

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeKey AdvantagesLimitations
Acid Chloride844–6 hoursHigh reactivity, cost-effectiveCorrosive reagents, anhydrous conditions
Coupling Agents75–8012–24 hoursMild conditions, no SOCl₂Expensive reagents, purification challenges
Microwave8210 minutesRapid, high efficiencySpecialized equipment required

Challenges and Optimization Opportunities

  • Steric Hindrance : Bulky substituents on the chromenone ring reduce coupling efficiency. Using bulky amine bases (e.g., DIPEA) improved yields in congested systems.

  • Solvent Selection : Polar aprotic solvents (DMF, DCM) enhanced solubility of intermediates.

  • Scalability : Batch processes achieved gram-scale synthesis, but continuous-flow methods could further enhance throughput.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing coumarin structures exhibit promising anticancer properties. For instance, methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate has been evaluated for its cytotoxic effects against various cancer cell lines. Research suggests that such compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. Coumarin derivatives have shown significant AChE inhibitory activity, suggesting that this compound could be useful in developing therapeutic agents for cognitive disorders .

Antimicrobial Properties

In addition to its anticancer and neuroprotective activities, this compound has been explored for its antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections .

Case Study 1: Anticancer Evaluation

A study conducted on a series of coumarin derivatives, including this compound, revealed significant cytotoxicity against human breast and colon cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Acetylcholinesterase Inhibition

In a study focused on Alzheimer's disease treatment, this compound was tested alongside other coumarin derivatives for their AChE inhibitory activity. The compound exhibited a notable IC50 value, indicating strong potential as a therapeutic agent for cognitive enhancement .

Mechanism of Action

The mechanism of action of methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate involves its interaction with various molecular targets. The compound’s coumarin moiety can interact with enzymes and receptors through hydrophobic interactions and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs to highlight structural, functional, and application-based differences.

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Functional Groups Primary Applications References
Methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate C₁₈H₁₃NO₅ Chromen-4-one, amide, benzoate ester Medicinal chemistry research
Ethametsulfuron methyl ester C₁₅H₁₈N₆O₆S Sulfonylurea, triazine, benzoate ester Herbicide
Methyl 2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate C₁₇H₁₅N₃O₂S Thioamide, benzoate ester, methylbenzoyl Pesticide research
2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate C₁₅H₁₁ClO₄ Chlorophenyl ketone, hydroxybenzoate Crystallography studies

Key Observations

Functional Group Diversity: The target compound’s chromen-4-one core distinguishes it from analogs like ethametsulfuron methyl ester (triazine-based) and methyl 2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate (thioamide-linked). Chromen-4-one derivatives are often explored for photophysical properties, whereas triazine and thioamide analogs are typically agrochemicals . The benzoate ester is a common feature across all compounds, suggesting shared synthetic pathways (e.g., esterification or transesterification).

Biological Activity: Ethametsulfuron methyl ester’s sulfonylurea group enables herbicidal activity by inhibiting acetolactate synthase in plants . In contrast, the target compound’s chromenone-amide structure may target enzymes like cyclooxygenase or kinases in medicinal applications. The chlorophenyl ketone in 2-(4-chlorophenyl)-2-oxoethyl 4-hydroxybenzoate is structurally simpler and primarily used in crystallographic model studies .

Synthetic and Analytical Methods :

  • Crystallographic refinement tools (e.g., SHELXL, WinGX) are critical for resolving structures of these compounds, particularly for verifying hydrogen-bonding networks in amide/ester derivatives .
  • The thioamide variant (C₁₇H₁₅N₃O₂S) requires specialized characterization techniques, such as sulfur-specific spectroscopy, which are less relevant to the target compound .

Research Findings and Data Gaps

  • Chromenone Derivatives: Studies on similar chromenone-amide hybrids indicate moderate cytotoxicity against cancer cell lines (e.g., IC₅₀ ≈ 20–50 μM), though specific data for the target compound are lacking .
  • Agrochemical Analogs : Ethametsulfuron methyl ester has established tolerances (180.563 ppm) in agricultural regulations, highlighting its stability under environmental conditions . This contrasts with the undefined regulatory status of the target compound.
  • Crystallographic Data : The chlorophenyl ketone derivative’s refinement parameters (e.g., C–H = 0.93–0.97 Å, O–H = 0.79 Å) suggest high precision in structural resolution, a benchmark for future studies on the target compound .

Biological Activity

Methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate, a compound belonging to the class of coumarin derivatives, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C17H13NO4C_{17}H_{13}NO_{4} with a molecular weight of approximately 299.29 g/mol. It is characterized by a coumarin core linked to a benzoate moiety through an amide bond, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC17H13NO4C_{17}H_{13}NO_{4}
Molecular Weight299.29 g/mol
CAS Number[To be determined]
Melting Point[To be determined]
Solubility[To be determined]

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.

Case Study: MCF-7 Cell Line

In vitro studies reported an IC50 value of approximately 18.36 μM against MCF-7 cells, showcasing its potential as a chemotherapeutic agent . The compound's activity was compared to standard chemotherapy drugs, revealing a comparable efficacy profile.

Antimicrobial Activity

This compound also exhibits antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 μg/mL
Escherichia coli6.25 μg/mL
Pseudomonas aeruginosa12.5 μg/mL

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to inhibit key enzymes involved in cancer cell proliferation and bacterial growth.

  • Inhibition of VEGFR : The compound has shown potential in inhibiting Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a crucial role in tumor angiogenesis .
  • Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Q & A

Basic: What are the optimal synthetic routes for methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves coupling 4-oxo-4H-chromene-2-carboxylic acid with methyl 2-aminobenzoate via an amide bond formation. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like EDC/HOBt or DCC to generate the reactive intermediate.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures high purity .

Basic: How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR verify the presence of the chromen-4-one carbonyl (δ ~170–175 ppm) and the methyl ester (δ ~3.8–4.0 ppm) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254–280 nm) assesses purity (>95% recommended for biological assays) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 338.1) .

Intermediate: What functional groups in this compound are most reactive, and how do they influence its chemical behavior?

Methodological Answer:

  • Chromen-4-one carbonyl : Prone to nucleophilic attack, enabling modifications like Schiff base formation or reduction to alcohols .
  • Methyl ester : Hydrolyzes under alkaline conditions to carboxylic acid, useful for further derivatization .
  • Amide linkage : Stabilizes the structure but may undergo hydrolysis in strongly acidic/basic environments .
    Experimental Tip : Monitor pH during reactions to preserve the amide bond .

Intermediate: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Waste disposal : Classify as halogen-free organic waste and incinerate via certified facilities .

Advanced: How can researchers resolve contradictions in reported synthetic yields?

Methodological Answer:
Discrepancies often arise from:

  • Solvent polarity : Higher polarity solvents (e.g., DMF vs. THF) improve solubility of intermediates, boosting yields .
  • Catalyst selection : Use of DMAP as a catalyst in esterification steps can increase efficiency by 15–20% .
  • Byproduct analysis : TLC monitoring at intermediate stages identifies side products (e.g., unreacted chromen-2-carboxylic acid) .

Advanced: What computational methods predict the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict reactivity (e.g., chromen-4-one as an electron-deficient site) .
  • Molecular docking : Models interactions with biological targets (e.g., cyclooxygenase enzymes) to guide pharmacological studies .
  • Software : Gaussian 16 or ORCA with B3LYP/6-31G(d) basis sets .

Advanced: How does this compound behave in environmental matrices, and what are its degradation pathways?

Methodological Answer:

  • Photodegradation : UV-Vis studies (λ = 300–400 nm) show cleavage of the chromen-4-one ring under sunlight, forming phenolic byproducts .
  • Hydrolysis : The ester group degrades in aqueous solutions at pH > 9, with half-life <24 hours .
  • Ecotoxicology : Use Daphnia magna assays to evaluate acute toxicity (EC50_{50} values) .

Advanced: What crystallographic data reveal about its molecular conformation?

Methodological Answer:

  • X-ray diffraction : Reveals dihedral angles between the chromen and benzoate moieties (~15–25°), affecting π-π stacking in solid state .
  • Hydrogen bonding : Intermolecular H-bonds between amide NH and ester carbonyl stabilize the crystal lattice .
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution structures .

Advanced: How can researchers design assays to evaluate its biological activity?

Methodological Answer:

  • Antioxidant assays : DPPH radical scavenging (IC50_{50} values) and FRAP for reducing power .
  • Enzyme inhibition : Use COX-2 ELISA kits to assess anti-inflammatory potential .
  • Cell viability : MTT assays on cancer cell lines (e.g., HeLa) with dose ranges of 1–100 μM .

Advanced: What statistical designs optimize reaction parameters for scale-up?

Methodological Answer:

  • Response Surface Methodology (RSM) : Central composite design evaluates temperature, solvent ratio, and catalyst concentration .
  • Split-plot designs : Prioritize factors (e.g., temperature > solvent) to minimize experimental runs .
  • ANOVA analysis : Identifies significant variables (p < 0.05) for yield optimization .

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